ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Systematic Chemical Nomenclature and Registry Information
The systematic IUPAC nomenclature for this compound is ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, which precisely describes the structural arrangement of functional groups within the molecular framework. The compound is registered under CAS number 325987-64-2 and can be found in major chemical databases including PubChem with the identifier CID 786576. Alternative nomenclature includes "ethyl 2-(3-chlorobenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate," which emphasizes the amide linkage between the chlorobenzoyl group and the thiophene amino functionality. The InChI identifier (InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-7-4-8-13(12)23-16(14)19-15(20)10-5-3-6-11(18)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,20)) provides a standardized representation of the molecular connectivity and can be used for computational modeling and database searches.
The molecular formula C₁₇H₁₆ClNO₃S indicates the presence of 17 carbon atoms, 16 hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This composition reflects the complex heterocyclic nature of the compound, with the sulfur atom integrated into the thiophene ring system and the chlorine atom positioned on the benzene ring at the meta position relative to the carbonyl group. The molecular weight of 349.8 g/mol places this compound in the range typical for small-molecule pharmaceutical candidates, with sufficient complexity to provide selectivity while maintaining favorable pharmacokinetic properties. The presence of both electron-withdrawing groups (chlorine and carbonyl) and electron-donating groups (amino and alkyl substituents) creates an interesting electronic environment that influences both the chemical reactivity and biological activity of the molecule.
Structural Features and Functional Group Analysis
The core structural framework of this compound consists of a fused bicyclic system combining a thiophene ring with a saturated cyclopentane ring, creating the cyclopenta[b]thiophene motif. This particular ring fusion pattern is characterized by the sharing of a carbon-carbon bond between the five-membered thiophene heterocycle and the five-membered carbocyclic ring. The thiophene component contributes to the aromatic character of the molecule, while the cyclopentane portion introduces conformational flexibility through its puckered ring structure. The 5,6-dihydro-4H designation indicates that the cyclopentane ring is fully saturated, with hydrogen atoms occupying positions that would otherwise participate in aromatic bonding.
At position 2 of the thiophene ring, an amino group serves as the connection point for the 3-chlorobenzoyl substituent through an amide linkage (C-N-C=O). This amide bond formation creates a planar geometry around the nitrogen atom due to resonance effects between the nitrogen lone pair and the carbonyl π-system. The 3-chlorobenzoyl group itself consists of a benzene ring with a chlorine substituent at the meta position relative to the carbonyl carbon, providing both steric bulk and electronic effects that influence the overall molecular properties. Position 3 of the thiophene ring carries an ethyl ester functional group (-COOEt), which enhances solubility in organic solvents and provides a site for potential hydrolysis reactions. The ethyl ester group adopts a roughly planar configuration with the thiophene ring due to conjugation between the ester carbonyl and the aromatic π-system.
Properties
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-7-4-8-13(12)23-16(14)19-15(20)10-5-3-6-11(18)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWAGZALCAMHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₄ClN₂O₂S
- Molecular Weight : 298.78 g/mol
The presence of the chlorobenzoyl group is pivotal for its biological activity, influencing interactions with biological targets.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 23.2 | Induces apoptosis via G2/M phase arrest |
| This compound | HepG-2 | 29.5 | Induces necrosis and apoptosis |
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.
- Cell Cycle Arrest : Flow cytometric analysis revealed that the compound causes G2/M phase arrest in MCF-7 cells, indicating interference with cell cycle progression which contributes to its antitumor efficacy .
Additional Biological Activities
Beyond its antitumor effects, this compound has shown potential in other areas:
- Antiviral Activity : The compound has been studied for its ability to inhibit HCV replication.
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers in vitro.
Study on MCF-7 Cells
In a study focusing on MCF-7 cells, treatment with this compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 23.2 μM after a 48-hour incubation period. Flow cytometry indicated an increase in cells arrested at the G2/M phase of the cell cycle, suggesting that the compound effectively disrupts normal cell division processes .
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of this compound. Animal models treated with the compound showed improved hematological parameters compared to controls, indicating potential benefits in mitigating chemotherapy-induced side effects such as anemia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with analogous scaffolds but varying substituents have been synthesized and studied. Below is a comparative analysis of key structural analogs:
Structural and Functional Group Variations
Physicochemical Properties
Preparation Methods
Direct Esterification of Carboxylic Acid Intermediates
Lithium hydroxide-mediated hydrolysis of ethyl esters (Method C) generates carboxylic acids, which are re-esterified using ethanol under acidic conditions. However, this step is often bypassed by introducing the ethyl ester directly during cyclization.
In Situ Ester Formation During Cyclization
Malononitrile and ethyl cyanoacetate are common reagents for one-pot cyclization-esterification. For instance, reacting 2-benzylidenecyclopentanone with ethyl cyanoacetate and ammonium acetate in ethanol yields ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate derivatives.
Typical Procedure :
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Reactants : 2-Benzylidenecyclopentanone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), ammonium acetate (1.5 equiv)
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Solvent : Ethanol
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Temperature : 120°C (reflux)
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Time : 4 hours
Amide Coupling with 3-Chlorobenzoyl Chloride
The final step introduces the 3-chlorobenzamide group via carbodiimide-mediated coupling (Method B). Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate reacts with 3-chlorobenzoyl chloride in pyridine, forming the target compound.
Optimized Protocol :
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Reactants :
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Ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv)
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3-Chlorobenzoyl chloride (2.0 equiv)
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Pyridine (3.0 equiv, as base and solvent)
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Conditions :
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Temperature: Room temperature (25°C)
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Time: 16 hours
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Workup :
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Quench with ice-water
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Filter precipitate
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Purify via flash chromatography (cyclohexane/ethyl acetate, 7:3)
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Mechanistic Insight : Pyridine neutralizes HCl generated during the reaction, driving the acylation to completion. The electron-withdrawing chlorine substituent on the benzoyl chloride enhances electrophilicity, facilitating nucleophilic attack by the thiophene amine.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The position of the ester and amine groups on the thiophene ring is critical. Using bulky directing groups (e.g., trimethylsilyl) during cyclization improves regioselectivity, as demonstrated in analogous cyclohepta[b]thiophene syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
